molecular formula C7H3Cl2IO B13878349 2-Chloro-3-iodobenzoyl chloride

2-Chloro-3-iodobenzoyl chloride

Cat. No.: B13878349
M. Wt: 300.90 g/mol
InChI Key: UZWIGVCMZFPLOO-UHFFFAOYSA-N
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Description

2-Chloro-3-iodobenzoyl chloride is an organic compound with the molecular formula C7H3ClIO It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted by chlorine and iodine atoms at the 2 and 3 positions, respectively, and a carbonyl chloride group at the 1 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-iodobenzoyl chloride typically involves the iodination and chlorination of benzoic acid derivatives. One common method starts with methyl 2-aminobenzoate, which undergoes iodination to form 2-amino-5-iodobenzoic acid methyl ester. This intermediate is then subjected to a Sandmeyer reaction, where the amino group is replaced by a chlorine atom, resulting in the formation of 2-chloro-5-iodobenzoic acid methyl ester. Finally, hydrolysis of the ester group yields 2-chloro-5-iodobenzoic acid, which is then converted to this compound using thionyl chloride or oxalyl chloride .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are optimized for larger scale production. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-iodobenzoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted by other nucleophiles, such as amines, alcohols, and thiols, to form corresponding derivatives.

    Coupling Reactions: It can participate in palladium-catalyzed coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form carbon-carbon bonds.

    Hydrolysis: The carbonyl chloride group can be hydrolyzed to form 2-chloro-3-iodobenzoic acid.

Common Reagents and Conditions

    Thionyl Chloride (SOCl2): Used for converting carboxylic acids to acyl chlorides.

    Palladium Catalysts: Employed in coupling reactions to facilitate the formation of carbon-carbon bonds.

    Aqueous Base: Used in hydrolysis reactions to convert acyl chlorides to carboxylic acids.

Major Products Formed

    2-Chloro-3-iodobenzoic Acid: Formed by hydrolysis of this compound.

    Substituted Derivatives: Formed by nucleophilic substitution reactions.

Scientific Research Applications

2-Chloro-3-iodobenzoyl chloride has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Material Science: Employed in the preparation of functionalized materials and polymers.

    Medicinal Chemistry: Investigated for its potential use in the development of new drugs and therapeutic agents.

    Biological Studies: Used in the synthesis of biologically active compounds for research in biochemistry and molecular biology.

Mechanism of Action

The mechanism of action of 2-Chloro-3-iodobenzoyl chloride involves its reactivity as an acyl chloride. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, such as amines and alcohols. This reactivity is utilized in various chemical transformations, including the formation of amides, esters, and other derivatives. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Iodobenzoyl Chloride: Similar structure but lacks the chlorine atom at the 2 position.

    2-Chlorobenzoyl Chloride: Similar structure but lacks the iodine atom at the 3 position.

    4-Iodobenzoyl Chloride: Similar structure but the iodine atom is at the 4 position instead of the 3 position.

Uniqueness

2-Chloro-3-iodobenzoyl chloride is unique due to the presence of both chlorine and iodine atoms on the benzene ring, which provides distinct reactivity and selectivity in chemical reactions. This dual halogenation allows for versatile functionalization and the formation of complex molecules that are not easily accessible using other compounds.

Properties

Molecular Formula

C7H3Cl2IO

Molecular Weight

300.90 g/mol

IUPAC Name

2-chloro-3-iodobenzoyl chloride

InChI

InChI=1S/C7H3Cl2IO/c8-6-4(7(9)11)2-1-3-5(6)10/h1-3H

InChI Key

UZWIGVCMZFPLOO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)I)Cl)C(=O)Cl

Origin of Product

United States

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